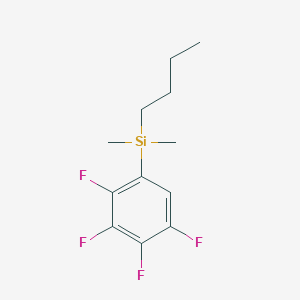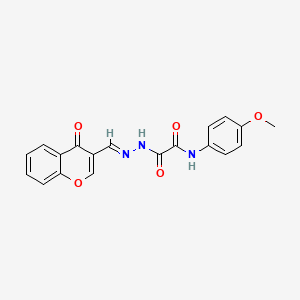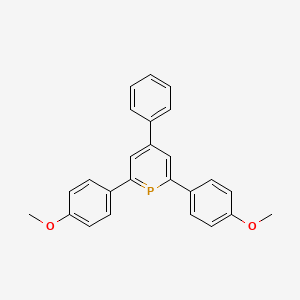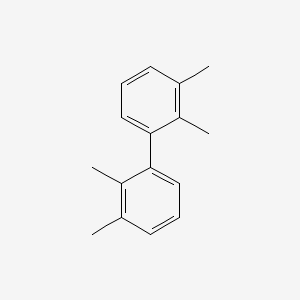
9-bromo-3-nitro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-3-nitro-9H-fluorene is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-3-nitro-9H-fluorene typically involves the bromination of fluorene followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The nitration step involves treating the brominated fluorene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-3-nitro-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 9-azido-3-nitro-9H-fluorene or 9-thiocyanato-3-nitro-9H-fluorene.
Reduction: Formation of 9-bromo-3-amino-9H-fluorene.
Oxidation: Formation of 9-bromo-3-nitrofluorenone.
Aplicaciones Científicas De Investigación
9-Bromo-3-nitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-bromo-3-nitro-9H-fluorene depends on the specific application and the target molecule. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
9-Bromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-9H-fluorene:
9-Bromo-9-phenylfluorene: Contains a phenyl group instead of a nitro group, altering its chemical properties and uses.
Uniqueness
9-Bromo-3-nitro-9H-fluorene is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications in various fields of research.
Propiedades
Número CAS |
73748-71-7 |
|---|---|
Fórmula molecular |
C13H8BrNO2 |
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
9-bromo-3-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8BrNO2/c14-13-10-4-2-1-3-9(10)12-7-8(15(16)17)5-6-11(12)13/h1-7,13H |
Clave InChI |
PXCXOASDSANYOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


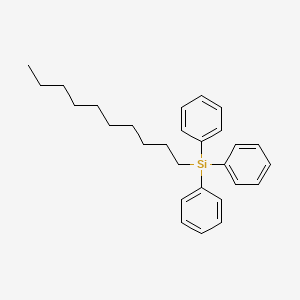
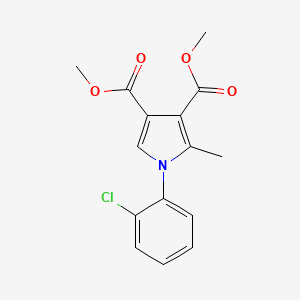
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
